

Perfluorotributylamine (PFTBA): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perfluorotributylamine*

Cat. No.: *B110022*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorotributylamine (PFTBA), a fully fluorinated tertiary amine with the chemical formula $N(C_4F_9)_3$, is a prominent member of the per- and polyfluoroalkyl substances (PFAS) family.^[1] ^[2] Also known by trade names such as Fluorinert FC-43, it is a chemically and thermally stable, colorless liquid.^[1]^[3]^[4] Its unique properties, stemming from the substitution of all hydrogen atoms with fluorine, make it invaluable in specialized applications ranging from electronics cooling to advanced medical uses. However, its environmental persistence and high global warming potential necessitate a thorough understanding of its lifecycle and impact. This guide provides an in-depth technical overview of PFTBA, covering its synthesis, properties, applications, and toxicological profile, with detailed experimental context for the scientific community.

Properties of Perfluorotributylamine

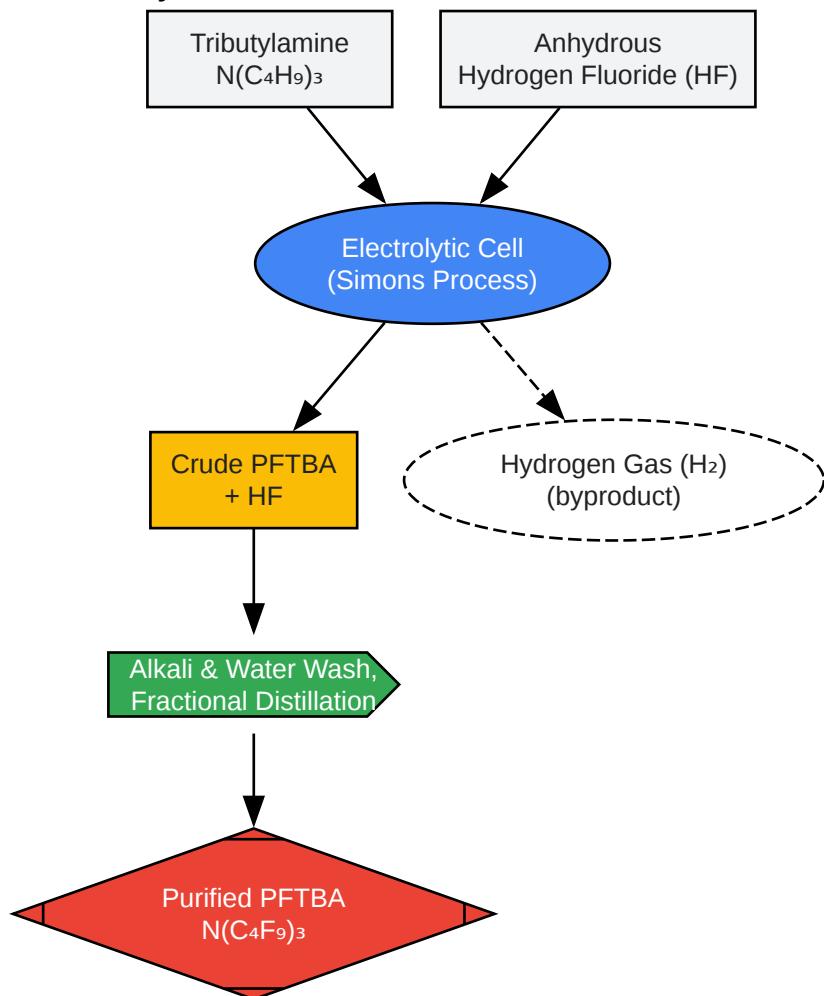
PFTBA's physical and chemical characteristics are dictated by the strength of its carbon-fluorine bonds and the electron-withdrawing nature of fluorine atoms, which significantly reduces the basicity of the central nitrogen atom.^[1] It is insoluble in water but miscible with several organic solvents, including chloroform and hexane.^[5]

Table 1: Physical and Chemical Properties of PFTBA

Property	Value	Reference
IUPAC Name	1,1,2,2,3,3,4,4,4-Nonafluoro-N,N-bis(nonafluorobutyl)butan-1-amine	[1] [2]
Chemical Formula	<chem>C12F27N</chem>	[1] [6]
Molar Mass	671.096 g·mol ⁻¹	[1]
Appearance	Colorless liquid	[1]
Density	1.883 - 1.884 g/mL at 25 °C	[1]
Melting Point	-50 °C to -52 °C	[1]
Boiling Point	178 °C	[1] [4]
Vapor Pressure	1.3 mmHg at 25 °C	[7]
Water Solubility	Insoluble	[4]
Vapor Density	23.3 (vs. air)	[4] [7]

Synthesis

The primary industrial synthesis of PFTBA is achieved through the electrochemical fluorination (ECF) of its hydrocarbon analog, tributylamine. This process, often referred to as the Simons process, utilizes hydrogen fluoride as both the solvent and the fluorine source.


Experimental Protocol: Electrochemical Fluorination of Tributylamine

The synthesis involves the electrolysis of a solution of tributylamine in anhydrous hydrogen fluoride.[\[1\]](#)[\[6\]](#)[\[8\]](#)

- Reactor Setup: An electrolytic cell, typically made of a material resistant to hydrogen fluoride (e.g., nickel or Monel), is used. The cell contains an anode (nickel) and a cathode (the cell body itself).[\[8\]](#)

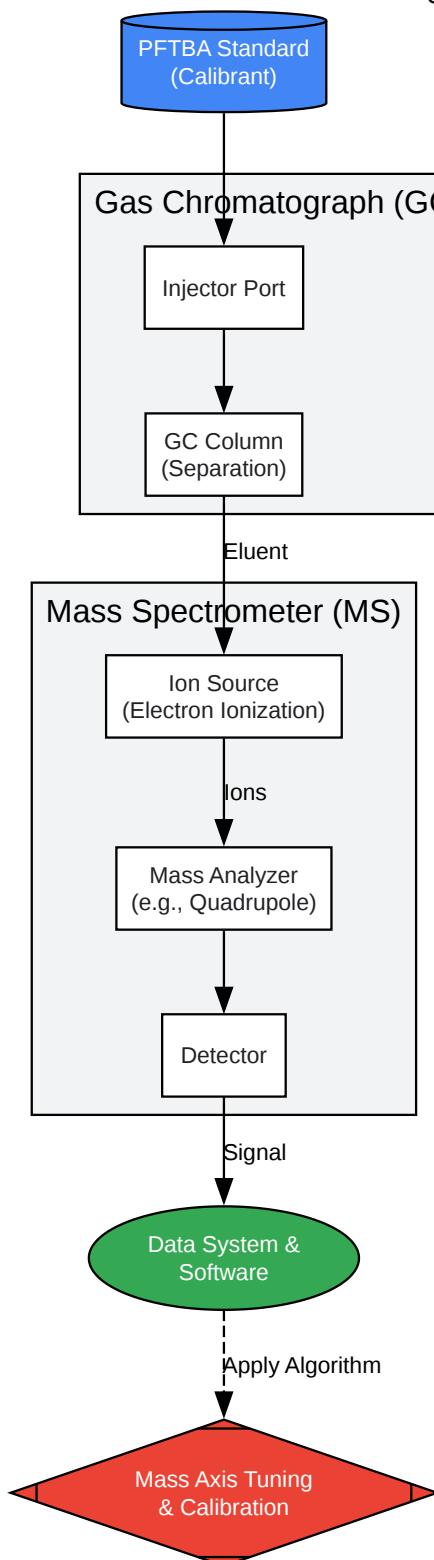
- Electrolyte Preparation: Tributylamine ($C_4H_9)_3N$ is dissolved in anhydrous hydrogen fluoride (HF) to form the electrolyte solution.[8]
- Electrolysis: A direct current is passed through the solution. At the anode, fluorine radicals are generated from the fluoride ions in the HF.
- Fluorination Reaction: The highly reactive fluorine radicals replace all hydrogen atoms on the tributylamine molecule with fluorine atoms. Gaseous hydrogen is produced at the cathode.[8]
 - Overall Reaction: $N(CH_2CH_2CH_2CH_3)_3 + 27 HF \rightarrow N(CF_2CF_2CF_2CF_3)_3 + 27 H_2$ [1]
- Product Separation: Due to its high density and insolubility in HF, the resulting PFTBA settles at the bottom of the electrolytic cell and can be drained off.[8]
- Purification: The crude PFTBA is then purified. This typically involves washing with a strong alkaline solution to neutralize any remaining HF, followed by water washing, and finally, fractional distillation to achieve high purity.[8]

PFTBA Synthesis via Electrochemical Fluorination

[Click to download full resolution via product page](#)

PFTBA Synthesis Workflow.

Applications


PFTBA's inertness, thermal stability, and high gas solubility make it suitable for several specialized industrial and scientific applications.

- Heat Transfer and Electronics Cooling: As a key component of Fluorinert™ liquids, PFTBA is used for direct immersion cooling of high-power electronics, such as CPUs and in testing processes like thermal shock and vapor phase soldering.[1][5]
- Medical and Research: PFTBA was a primary component of Fluosol, an artificial blood substitute developed for its high oxygen and carbon dioxide solubility.[1][2][4][9] This

application is based on the physical transport of gases, not a biological interaction.

- Mass Spectrometry: PFTBA is widely used as a calibration standard for gas chromatography-mass spectrometry (GC-MS) systems, particularly those using electron ionization.^[1] Its predictable fragmentation pattern upon ionization provides well-defined mass peaks (commonly m/z 69, 131, 219, 414, 502) for tuning and calibrating the mass axis of the spectrometer.^{[1][10]}
- Other Uses: It also serves as a solvent for lubricants on computer disk drives and as an indicator fluid for leak testing.^{[4][5]}

GC-MS Calibration Workflow using PFTBA

[Click to download full resolution via product page](#)

GC-MS Calibration Workflow.

Environmental Fate and Impact

While valued for its stability, this same property makes PFTBA extremely persistent in the environment. It is not readily biodegradable.[\[11\]](#) Due to its low water solubility and relatively high volatility, PFTBA released into water is expected to partition into the atmosphere.[\[12\]](#)

Greenhouse Gas Potential

PFTBA is one of the most potent greenhouse gases ever detected in the atmosphere.[\[1\]](#) Its strong absorption of infrared radiation and extremely long atmospheric lifetime give it a very high global warming potential (GWP).

Table 2: Environmental Impact Data for PFTBA

Parameter	Value	Reference
Atmospheric Lifetime	Up to 500 years	[1] [12] [13]
Global Warming Potential (GWP)	~7,100 (over a 100-year period)	[1] [14]
Atmospheric Concentration	Approx. 0.18 parts per trillion (as measured in Toronto)	[1] [12] [13] [14]
Radiative Efficiency	0.86 W m ⁻² ppb ⁻¹ (highest of any compound detected)	[12] [13]

Toxicology and Safety

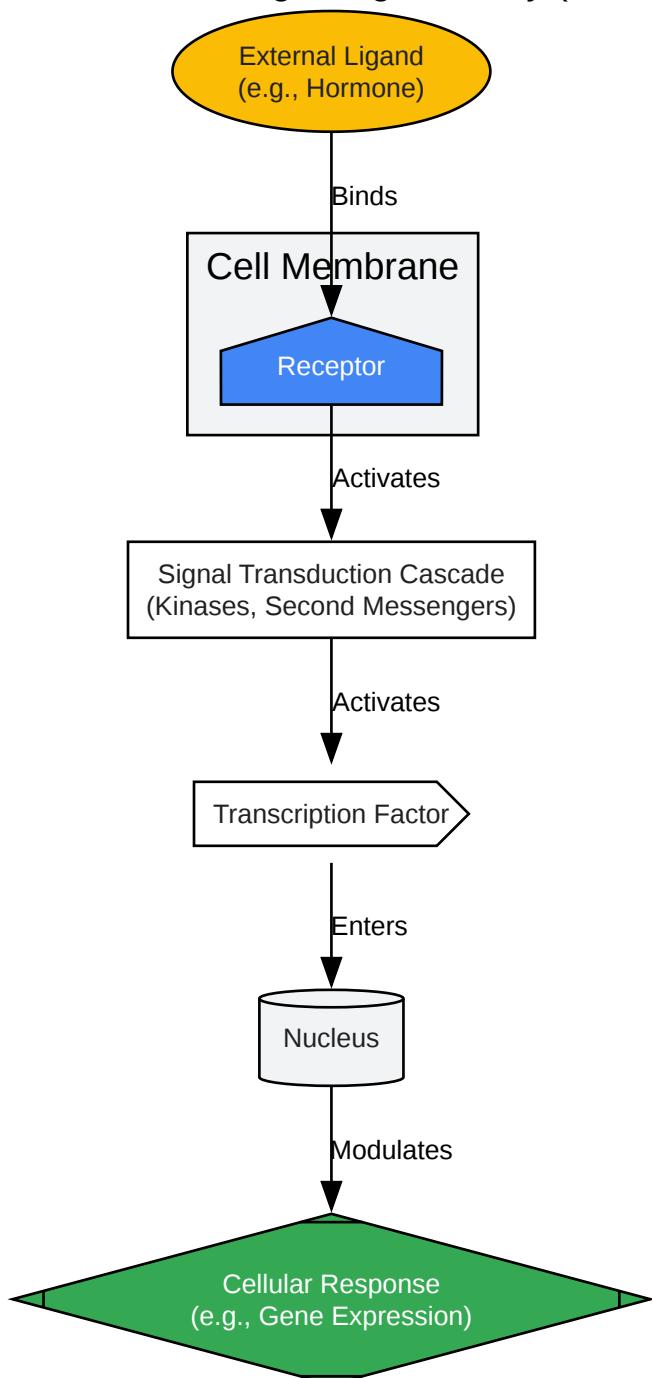
PFTBA is generally considered to have low acute toxicity.[\[1\]](#) However, it is classified as an irritant to the skin, eyes, and respiratory system.[\[11\]](#)[\[15\]](#)[\[16\]](#)

Table 3: Toxicological Data for PFTBA

Endpoint	Result	Species	Reference
LD50 (Oral)	> 5,000 mg/kg	Rat	[11]
LD50 (Oral)	> 10 g/kg	Rat	[17]
Skin Irritation	Causes skin irritation	N/A	[11][15][16]
Eye Irritation	Causes serious eye irritation	N/A	[11][15][16]
Inhalation	May cause respiratory tract irritation	N/A	[11][16]

Handling and Safety Protocols

Due to its irritant nature, appropriate personal protective equipment (PPE) should be used when handling PFTBA.


- Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[16]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[11][15][16]
- Storage: Store in a tightly closed container in a cool, dry, dark, and well-ventilated place.[4] [15]
- First Aid:
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[11][15]
 - Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[11][16]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

Biological Effects and Signaling Pathways

While PFTBA has been used in biological applications like artificial blood substitutes (Fluosol), its mechanism is based on passive oxygen transport due to high gas solubility, not on specific biochemical or signaling interactions.^{[1][2]} Current scientific literature does not indicate that PFTBA directly modulates specific intracellular signaling pathways, such as the TGF- β or leptin pathways.^{[18][19]} One study noted a slight, transient inhibition of the cytochrome P-450 system in the liver, followed by a slight stimulation, with parameters returning to normal after 30 days.^[2] However, this does not constitute a defined pathway interaction.

The role of PFTBA in a biological context is primarily that of a biochemically inert vehicle. It does not act as a ligand for receptors or an enzyme inhibitor in the classical sense. Therefore, a diagram of a specific signaling pathway being modulated by PFTBA would be speculative. The diagram below illustrates a generic signaling pathway to conceptualize the type of mechanism that PFTBA is not currently known to directly influence.

Generic Intracellular Signaling Pathway (Conceptual)

[Click to download full resolution via product page](#)

Generic Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Perfluorotributylamine - Wikipedia [en.wikipedia.org]
- 2. Perfluorotributylamine | N(C₄F₉)₃ | CID 9397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perfluorotributylamine (CAS 311-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Perfluorotributylamine | 311-89-7 [chemicalbook.com]
- 5. Perfluorotributylamine, Mass Spec Std, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Perfluorotributylamine synthesis - chemicalbook [chemicalbook.com]
- 7. 全氟三丁胺 (PFTBA) analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN1450204A - Industrial preparation method of perfluorotributylamine - Google Patents [patents.google.com]
- 9. acs.org [acs.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Perfluorotributylamine: A novel long-lived greenhouse gas - chemicalbook [chemicalbook.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. Mutations in TGF-beta signaling pathway components regulate the Drosophila melanogaster lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Connecting leptin signaling to biological function - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Perfluorotributylamine (PFTBA): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110022#perfluorotributylamine-as-a-perfluorinated-compound\]](https://www.benchchem.com/product/b110022#perfluorotributylamine-as-a-perfluorinated-compound)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com